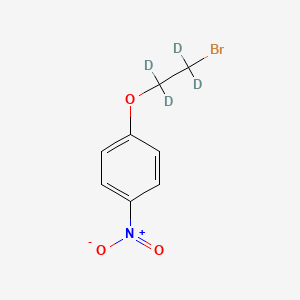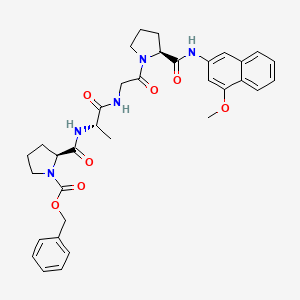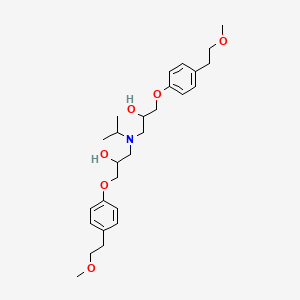
1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,1’-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol)” is also known as Metoprolol Imp. O (EP) . It has a molecular formula of C27H41NO6 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C27H41NO6/c1-21(2)28(17-24(29)19-33-26-9-5-22(6-10-26)13-15-31-3)18-25(30)20-34-27-11-7-23(8-12-27)14-16-32-4/h5-12,21,24-25,29-30H,13-20H2,1-4H3 . The Canonical SMILES representation is CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O .
Aplicaciones Científicas De Investigación
Environmental Pollutants and Male Infertility
Research has explored the contribution of environmental pollutants, including bisphenol A and its analogs, to male infertility, focusing on their endocrine-disrupting properties. These chemicals, found in plastics, can mimic hormones in the endocrine system and disrupt physiological functions. Their effect on mammalian spermatogenesis, particularly germ cell apoptosis, has been extensively reviewed, offering insights into the molecular mechanisms underlying their impact on reproductive health (Lagos-Cabré & Moreno, 2012).
Occupational Exposure to Bisphenol A
A review of literature on occupational exposure to Bisphenol A (BPA) and associated health effects indicates that individuals with occupational exposure have significantly higher detected BPA levels than those environmentally exposed. The study emphasizes the need for further assessment of BPA exposure among workers and the evaluation of potential adverse health effects (Ribeiro, Ladeira, & Viegas, 2017).
Acidolysis of Lignin Model Compounds
Research into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous solutions has shown significant differences in the reaction mechanisms between different model compounds. This study provides crucial insights into the degradation of lignin, a major component of plant biomass, and its conversion into valuable chemical products (Yokoyama, 2015).
Carcinogenicity, Reproductive Toxicity, and Endocrine Disruption of Bisphenol A Alternatives
A study reviewing the carcinogenic, mutagenic, reproductive toxicity, and endocrine-disrupting (ED) properties of BPA alternatives used in consumer products reveals limited data on these substances. However, for certain BPA alternatives, there is evidence of reproductive toxicity hazards with possible ED mode of action, highlighting the importance of evaluating these substances for potential health risks (den Braver-Sewradj et al., 2020).
Xenoestrogenicity of Dental Materials
Investigations into the xenoestrogenicity of dental materials due to BPA and/or its derivatives conclude that there is no significant reason to change the clinical application of these materials. This research contributes to understanding the safety of dental materials in relation to their estrogenic potential (Ruse Nd, 1997).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-propan-2-ylamino]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO6/c1-21(2)28(17-24(29)19-33-26-9-5-22(6-10-26)13-15-31-3)18-25(30)20-34-27-11-7-23(8-12-27)14-16-32-4/h5-12,21,24-25,29-30H,13-20H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFJXNCXQDHWGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154784-36-8 |
Source


|
| Record name | 1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154784368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-BIS(2-HYDROXY-3-(4-(2-METHOXYETHYL)PHENOXY)PROPYL)ISOPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362AWY4SP0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

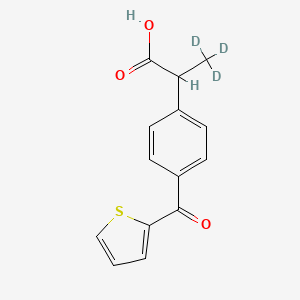
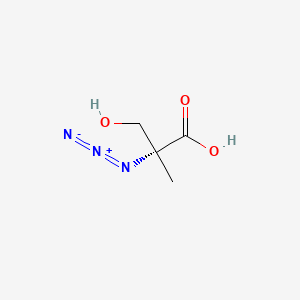

![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)

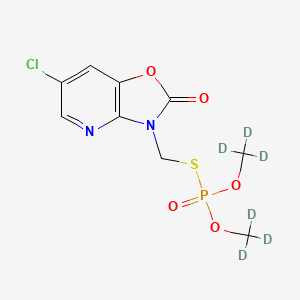

![N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide](/img/structure/B563272.png)
![(5S,6R)-6-((S)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B563275.png)



